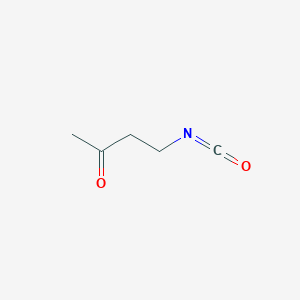

4-Isocyanatobutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

76197-40-5 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

4-isocyanatobutan-2-one |

InChI |

InChI=1S/C5H7NO2/c1-5(8)2-3-6-4-7/h2-3H2,1H3 |

InChI Key |

NAERCMQTTVXERW-UHFFFAOYSA-N |

SMILES |

CC(=O)CCN=C=O |

Canonical SMILES |

CC(=O)CCN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyanatobutan 2 One and Its Precursors

Established Synthetic Routes to 4-Isocyanatobutan-2-one

Traditional methods for the synthesis of isocyanates have been well-documented and can be applied to the preparation of this compound. The most common industrial method involves the use of phosgene (B1210022) or its derivatives. In this context, the likely precursor would be 4-aminobutan-2-one, which would be reacted with phosgene to yield the target isocyanate and hydrochloric acid.

Alternative established, non-phosgene routes are based on nitrene rearrangements, such as the Curtius, Hofmann, and Lossen reactions. rsc.org These methods start from carboxylic acid derivatives. For the synthesis of this compound, the Curtius rearrangement would involve the thermal or photochemical decomposition of an acyl azide (B81097), specifically 4-azidocarbonylbutan-2-one, which rearranges to the isocyanate with the loss of nitrogen gas. While effective, the Curtius process involves potentially explosive azide intermediates. rsc.org The Hofmann and Lossen rearrangements offer other pathways but are often more suitable for obtaining aliphatic isocyanates. rsc.org

Novel and Green Synthetic Approaches for this compound

In response to the high toxicity of phosgene, significant research has been directed toward developing safer and more environmentally friendly synthetic protocols. rsc.orgbeilstein-journals.org These include microwave-assisted techniques and one-pot multi-component reactions that improve yield, reduce reaction times, and minimize waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically enhancing reaction rates and improving yields. beilstein-journals.orgresearchgate.net A notable green approach applicable to the synthesis of aliphatic isocyanates is the microwave-assisted Staudinger–aza-Wittig reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov This method involves the reaction of an alkyl azide with a phosphine (B1218219) (often polymer-bound for easy removal) and carbon dioxide (CO2) to generate the isocyanate. beilstein-journals.orgbeilstein-journals.org The use of CO2 as a C1 source is a major advantage, replacing the highly toxic phosgene. beilstein-journals.org

For this compound, the precursor would be 4-azidobutan-2-one. The reaction with polymer-supported triphenylphosphine (B44618) under CO2 pressure, assisted by microwave irradiation, would yield the desired product. Studies on similar aliphatic isocyanates have shown that reaction conditions can be optimized for high conversion and purity. beilstein-journals.org For instance, the synthesis of benzyl (B1604629) isocyanate was optimized by testing various solvents and temperatures under microwave irradiation. beilstein-journals.org

Table 1: Microwave-Assisted Synthesis Optimization of Benzyl Isocyanate

| Entry | Solvent | Temperature (°C) | Conversion (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Toluene | 90 | 100 | 85 |

| 2 | Toluene | 70 | 100 | 89 |

| 3 | Toluene | 50 | 80 | 89 |

| 4 | MeCN | 70 | 95 | 86 |

| 5 | DMF | 70 | 85 | 80 |

| 6 | THF | 70 | 40 | Traces |

Data adapted from a study on the synthesis of benzyl isocyanate, demonstrating a typical optimization process applicable to isocyanate synthesis. beilstein-journals.org

One-pot multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thus avoiding the isolation of intermediates. Several MCRs have been developed for the synthesis of isocyanate-derived compounds like ureas and imidazolin-5-ones, where the isocyanate is often generated in situ. asianpubs.orgnih.gov

A fast and efficient one-pot, two-step protocol has been developed for synthesizing N,N'-disubstituted ureas from alkyl halides, which proceeds via an isocyanate intermediate. beilstein-journals.orgnih.gov This synthetic pathway combines nucleophilic substitution and a Staudinger–aza-Wittig reaction. beilstein-journals.org Such a strategy could be adapted to first generate a precursor to this compound, which is then converted to the final product or a derivative in the same pot. More advanced one-pot methods include the iron-catalyzed [2+2+1] co-cyclization of an acetylene, an isocyanate, and carbon monoxide to form maleimides and hydantoins. rsc.org The development of a one-pot synthesis for α-boryl ureas and carbamates proceeds via α-boryl isocyanates generated in situ from α-haloboronates, highlighting the utility of transient isocyanate intermediates in complex syntheses. chemrxiv.org

Precursor Chemistry and Synthetic Intermediate Investigations for this compound Synthesis

The selection of appropriate precursors is fundamental to a successful synthesis. For a bifunctional compound like this compound, the stability and reactivity of the starting materials and intermediates are of paramount importance.

Aromatic isocyanates are generally more reactive than their aliphatic counterparts. aidic.it Aliphatic isocyanates, such as this compound, are valuable because they offer greater resistance to UV degradation compared to aromatic isocyanates. aidic.it The synthesis of aliphatic isocyanates can start from various precursors.

Common starting materials include primary amines, which are converted to isocyanates via phosgenation, or to carbamates which can then be cracked to yield the isocyanate. google.com A patented method describes the synthesis of unsymmetric carbamates and ureas, which are isocyanate precursors, by reacting a primary formamide (B127407) with an alcohol or a dialkylamine. google.com Another route involves the conversion of aromatic isocyanates to aliphatic isocyanates through hydrogenation of the aromatic ring. google.com For example, bis{4-isocyanatophenyl}methane (MDI) can be hydrogenated to form bis{4-isocyanatocyclohexyl}methane (H12MDI), demonstrating a pathway from readily available aromatic precursors to valuable aliphatic products. google.com

The high reactivity of the isocyanate group (–NCO) necessitates the use of protecting groups, especially when another reactive functional group like a ketone is present in the same molecule. The isocyanate can react with nucleophiles and is sensitive to water. usm.edu Protecting group chemistry allows for the temporary masking of a reactive group while transformations are carried out on other parts of the molecule.

One strategy is to protect the amine precursor before introducing or modifying the ketone functionality. A recently developed method uses 2-methoxyphenyl isocyanate to protect a wide range of amines by forming a highly stable urea (B33335) linkage. rsc.org This protecting group is stable under various conditions but can be removed when needed to regenerate the free amine, which can then be converted to the isocyanate. rsc.org

An alternative approach is the use of "blocked" or "masked" isocyanates. usm.eduresearchgate.net In this strategy, the isocyanate itself is reacted with a blocking agent (such as phenols, ketoximes, or imidazoles) to form a more stable adduct. usm.eduresearchgate.net This protected isocyanate is inert under ambient conditions but can regenerate the reactive isocyanate functionality upon heating or by displacement with a strong nucleophile. usm.edu This would allow for chemical manipulation of the ketone in this compound without interference from the isocyanate group. For example, hindered trisubstituted ureas have been shown to act as masked isocyanates, readily reacting with nucleophiles under neutral conditions as if the free isocyanate were present. nih.gov

Reactivity and Mechanistic Studies of 4 Isocyanatobutan 2 One

Reactivity of the Isocyanate Functional Group in 4-Isocyanatobutan-2-one

The isocyanate group (–N=C=O) is a highly electrophilic functional group susceptible to attack by a wide variety of nucleophiles. rsc.org The reactivity of the isocyanate is influenced by the electron-withdrawing nature of the substituent, which in the case of this compound, is a butan-2-one moiety. An electron-withdrawing group typically enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. rsc.org

The primary reaction of the isocyanate group in this compound is nucleophilic addition. Various nucleophiles, such as alcohols, amines, and water, can add to the central carbon of the isocyanate group. rsc.org These reactions are generally exothermic and can proceed vigorously. beilstein-journals.org

Reaction with Alcohols: In the presence of an alcohol, this compound is expected to form a urethane (B1682113) (or carbamate) derivative. The reaction mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen. Base catalysis, for instance with tertiary amines or tin compounds, can accelerate these reactions. beilstein-journals.orgnih.gov

Reaction with Amines: Primary and secondary amines react readily with the isocyanate group of this compound to yield the corresponding urea (B33335) derivatives. The reaction is typically very fast due to the high nucleophilicity of the amine. rsc.orgbeilstein-journals.org

Reaction with Water: The reaction of this compound with water is expected to initially form an unstable carbamic acid intermediate. This intermediate would then likely decarboxylate to yield 4-aminobutan-2-one. The liberated amine could then react with another molecule of the isocyanate to form a di-substituted urea. The reaction with water can also lead to the release of carbon dioxide. beilstein-journals.org

| Nucleophile | Reagent Example | Expected Product with this compound |

| Alcohol | Ethanol | Ethyl (3-oxobutyl)carbamate |

| Primary Amine | Methylamine | 1-Methyl-3-(3-oxobutyl)urea |

| Secondary Amine | Dimethylamine | 1,1-Dimethyl-3-(3-oxobutyl)urea |

| Water | Water | 4-Aminobutan-2-one (initially), then N,N'-bis(3-oxobutyl)urea |

The isocyanate group of this compound allows it to act as a monomer in polymerization reactions. The polymerization can proceed through different mechanisms depending on the reaction conditions and the presence of co-monomers or initiators.

One approach to creating polymers with pendant isocyanate groups involves the copolymerization of an isocyanate-containing monomer with other vinyl monomers. rsc.org For instance, this compound could potentially be copolymerized with monomers like styrenes, acrylates, or acrylamides in a controlled radical polymerization process such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This would result in a polymer backbone with pendant 3-oxobutyl groups, some of which would be terminated with an isocyanate functionality.

Another possibility is polyaddition reactions. If reacted with a diol or a diamine, this compound could act as a chain extender or be incorporated into polyurethane or polyurea chains, respectively. However, as a monofunctional isocyanate, it would act as a chain terminator unless the ketone functionality is also involved in the polymerization process.

The synthesis of polymers bearing isocyanate groups can also be achieved through the chemical modification of a pre-existing polymer with primary amine side chains, using reagents like phosgene (B1210022) or its derivatives. rsc.org While not a direct polymerization of this compound, this highlights a synthetic route to materials with similar reactive groups. It has also been shown that monomers with isocyanate groups can undergo emulsion polymerization under certain conditions, despite the reactivity of isocyanates with water. google.com

| Polymerization Type | Co-monomer/Initiator Example | Resulting Polymer Structure |

| Radical Copolymerization | Styrene, AIBN (initiator) | Polystyrene with incorporated this compound units |

| Polyaddition | Ethylene glycol (diol) | Polyurethane chain terminated with a 3-oxobutyl group |

| Polyaddition | Hexamethylenediamine (diamine) | Polyurea chain terminated with a 3-oxobutyl group |

Reactivity of the Ketone Functional Group in this compound

The ketone carbonyl group in this compound is an electrophilic center, though generally less reactive than the isocyanate group. masterorganicchemistry.com It can undergo a variety of reactions typical of ketones, including nucleophilic additions to the carbonyl carbon and reactions at the α-carbons. libretexts.org

Nucleophilic addition is a characteristic reaction of the ketone carbonyl group. masterorganicchemistry.comsavemyexams.com The slightly positive carbon atom of the carbonyl is susceptible to attack by nucleophiles. savemyexams.com

Grignard Reaction: The addition of a Grignard reagent, such as methylmagnesium bromide, to the ketone carbonyl of this compound would be expected to form a tertiary alcohol after acidic workup. However, the highly reactive Grignard reagent would likely react preferentially with the more electrophilic isocyanate group. To achieve selective addition to the ketone, the isocyanate group would need to be protected.

Cyanohydrin Formation: In the presence of hydrogen cyanide (HCN), typically with a catalytic amount of base like potassium cyanide (KCN), this compound would be expected to form a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. savemyexams.com Again, the isocyanate group's reactivity presents a challenge for selectivity.

Acetal (B89532) Formation: The reaction of this compound with an alcohol, such as ethanol, under acidic conditions would likely lead to the formation of a urethane at the isocyanate group, as alcohols readily react with isocyanates. beilstein-journals.org The formation of an acetal at the ketone carbonyl would require the protection of the isocyanate group first.

| Reaction Type | Reagent | Expected Product (assuming isocyanate is protected or unreactive) |

| Grignard Reaction | Methylmagnesium bromide, then H₃O⁺ | 4-Isocyanato-2-methylbutan-2-ol |

| Cyanohydrin Formation | KCN, HCN | 4-Isocyanato-2-hydroxy-2-methylbutanenitrile |

| Acetal Formation | Ethanol, H⁺ | 4-Isocyanato-2,2-diethoxybutane |

The carbons adjacent to the ketone carbonyl group (α-carbons) in this compound have acidic protons. Deprotonation of these α-hydrogens with a suitable base leads to the formation of an enolate ion. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound could potentially react with another molecule of itself or a different aldehyde or ketone in an aldol condensation reaction. This would result in the formation of a β-hydroxy ketone.

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. This reaction would introduce an alkyl group at one of the α-carbons. The regioselectivity of this reaction (alkylation at C1 vs. C3) would depend on the reaction conditions (e.g., kinetic vs. thermodynamic control).

It is important to note that many bases used to form enolates (e.g., alkoxides, hydroxides) are also nucleophilic and could react with the isocyanate group. The use of non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures could potentially favor enolate formation over reaction at the isocyanate. There is also the possibility of intramolecular reactions, where the enolate could potentially attack the isocyanate group within the same molecule, leading to cyclization. Research has shown that intramolecular reactions of this nature can lead to the formation of heterocyclic compounds. libretexts.org

| Reaction Type | Reagent | Expected Product |

| Aldol Self-Condensation | NaOH (catalytic) | 5-Hydroxy-5-methyl-7-isocyanatoheptan-3-one |

| Alkylation | LDA, then Methyl Iodide | 4-Isocyanato-3-methylbutan-2-one and/or 4-Isocyanatopentan-2-one |

The ketone functionality of this compound can be reduced to a secondary alcohol, while oxidation is generally difficult for ketones.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org These reagents are sources of hydride ions (H⁻), which act as nucleophiles and attack the carbonyl carbon. wikipedia.org Given that isocyanates can also be reduced, careful selection of the reducing agent and reaction conditions would be necessary to achieve selective reduction of the ketone. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and might offer better selectivity.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. wikipedia.org Strong oxidizing agents and harsh conditions would be required to oxidize the ketone, which would likely lead to the cleavage of carbon-carbon bonds and could also affect the isocyanate group.

| Reaction Type | Reagent | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) | 4-Isocyanatobutan-2-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Aminobutan-2-ol (reduction of both groups) |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄, hot, conc.) | Decomposition/complex mixture of products |

Interplay Between Isocyanate and Ketone Reactivity in this compound

The isocyanate group is a powerful electrophile, susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and even water. chemicalbook.comchemicalbook.com This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the central carbon atom. The ketone group, while also electrophilic at the carbonyl carbon, is generally less reactive than the isocyanate. This difference in reactivity forms the basis for the chemoselectivity observed in many reactions of this compound.

Under conditions where a nucleophile is present, the isocyanate group is typically the primary site of reaction. For instance, reaction with an alcohol will preferentially form a urethane, while reaction with an amine will yield a urea derivative. alibaba.com However, the ketone group is not entirely inert and can participate in reactions, particularly under conditions that favor carbonyl chemistry, such as the presence of specific catalysts or strong nucleophiles that may also have an affinity for the ketone.

Intramolecular interactions between the isocyanate and ketone groups are also possible, although not extensively documented in readily available literature for this specific molecule. In principle, the molecule could undergo intramolecular cyclization, especially if the carbon chain were more flexible or if the reaction were promoted by a suitable catalyst. Such intramolecular reactions are well-established for other bifunctional molecules. wikipedia.orgmasterorganicchemistry.com For example, intramolecular aldol-type reactions can occur when an enolate is generated in the presence of a carbonyl group within the same molecule. youtube.com While the isocyanate group does not directly participate as an enolizable species, its electronic influence on the adjacent methylene (B1212753) group could affect the acidity of the α-protons to the ketone.

The interplay between the two functional groups is a critical consideration in the synthesis of more complex molecules from this compound. By carefully selecting reagents and reaction conditions, it is possible to selectively target one functional group while leaving the other intact for subsequent transformations. This selective reactivity is a cornerstone of modern organic synthesis. purechemistry.org

Elimination and Rearrangement Mechanisms Relevant to this compound

Elimination and rearrangement reactions are fundamental processes in organic chemistry that can lead to the formation of new bonds and structural isomers. byjus.commasterorganicchemistry.com While specific studies detailing these mechanisms for this compound are not prevalent, general principles of elimination and rearrangement can be applied to predict its potential behavior.

Elimination Reactions:

Elimination reactions typically involve the removal of two substituents from adjacent atoms, leading to the formation of a double bond. byjus.com In the case of this compound, the most likely elimination pathway would involve the loss of a proton from the carbon alpha to the ketone (C3) and a leaving group from the beta position (C4), which is the isocyanate group itself or a derivative.

Two primary mechanisms for elimination are E1 (unimolecular) and E2 (bimolecular). iitk.ac.in

E1 Mechanism: This two-step process begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the alkene. byjus.com For this compound, this would be less likely under typical conditions as the isocyanate group is not a conventional leaving group. However, under acidic conditions, protonation of the isocyanate or ketone could facilitate the formation of a carbocation.

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. iitk.ac.indalalinstitute.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in Given the presence of acidic protons alpha to the ketone, an E2-type elimination could be envisioned if the isocyanate group were first converted into a better leaving group, for example, by reaction with an alcohol to form a carbamate (B1207046).

Rearrangement Reactions:

Carbocation intermediates, which can be formed under certain reaction conditions, are prone to rearrangement to form more stable carbocations. masterorganicchemistry.com If a carbocation were to form at C4 of this compound (for instance, through a hypothetical E1 pathway), a hydride shift from C3 to C4 could occur. However, given the electronic nature of the isocyanate group, the formation of a stable carbocation at this position is not highly favored.

More relevant to isocyanates are rearrangements involving the isocyanate group itself. For instance, the Curtius, Hofmann, and Schmidt rearrangements are well-known methods for converting carboxylic acids or their derivatives into isocyanates, often proceeding through a nitrene intermediate. While this compound is the product of such rearrangements, it is less likely to undergo further rearrangement under standard conditions.

It is important to note that the specific reaction pathways, including elimination and rearrangement, are highly dependent on the reaction conditions, such as the solvent, temperature, and the nature of any catalysts or reagents used. masterorganicchemistry.com

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity and regioselectivity are critical concepts in understanding the reactions of multifunctional molecules like this compound. purechemistry.orgwikipedia.org

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. youtube.comslideshare.net

Regioselectivity describes the preference for a reaction to occur at one specific site or region of a molecule when multiple possibilities exist. wikipedia.orgkhanacademy.org

In this compound, the primary challenge and opportunity lie in controlling the reaction at either the isocyanate or the ketone functionality.

Chemoselectivity:

As previously mentioned, the isocyanate group is significantly more electrophilic than the ketone group. This inherent difference in reactivity dictates the chemoselectivity in most reactions.

| Reagent Type | Preferential Reaction Site | Product Type |

| Alcohols (ROH) | Isocyanate | Urethane |

| Primary/Secondary Amines (RNH₂, R₂NH) | Isocyanate | Urea |

| Water (H₂O) | Isocyanate | Unstable carbamic acid, decomposes to amine and CO₂ |

| Grignard Reagents (RMgX) | Can react with both, but typically more reactive towards isocyanate at low temperatures | N-substituted amide (from isocyanate), tertiary alcohol (from ketone) |

| Reducing Agents (e.g., NaBH₄) | Ketone | Secondary alcohol |

Data table compiled from general principles of isocyanate and ketone reactivity. chemicalbook.comchemicalbook.comalibaba.com

For example, when treating this compound with one equivalent of an alcohol in the presence of a non-nucleophilic base, the reaction is highly likely to proceed at the isocyanate to form the corresponding urethane, leaving the ketone group untouched. Conversely, reduction of the ketone to a secondary alcohol can be achieved using a mild reducing agent like sodium borohydride, which typically does not react with isocyanates under standard conditions.

Regioselectivity:

Regioselectivity becomes a key consideration when the reacting partner itself has multiple reactive sites or when the reaction can proceed at different positions within one of the functional groups of this compound.

The isocyanate group (-N=C=O) presents two electrophilic centers: the central carbon and, to a lesser extent, the carbonyl carbon. Nucleophilic attack almost exclusively occurs at the central carbon atom.

For the ketone, regioselectivity would be a factor in reactions involving the formation of an enolate. The ketone in this compound has two sets of alpha-protons, at C1 and C3. Under basic conditions, deprotonation can occur at either position to form two different enolates. The relative acidity of these protons and the steric environment will determine which enolate is preferentially formed, thus dictating the regioselectivity of subsequent reactions, such as alkylation or aldol condensation. The electron-withdrawing effect of the isocyanate group on the C3 protons could influence their acidity relative to the C1 protons.

Derivatization and Analog Development Based on 4 Isocyanatobutan 2 One

Synthesis of Novel Heterocyclic Compounds from 4-Isocyanatobutan-2-onemolaid.comwikipedia.orgnih.govcopbela.orgmsu.eduapsmcollege.ac.in

The dual functionality of 4-Isocyanatobutan-2-one makes it an ideal starting material for the construction of various heterocyclic rings, which are significant structural motifs in many biologically active compounds. wikipedia.orgnih.govcopbela.org These reactions typically proceed via condensation and cyclization pathways, involving both the isocyanate and ketone moieties.

The synthesis of nitrogen-containing heterocycles from this compound can be achieved by reacting it with various nitrogen-based nucleophiles. molaid.comnih.govmsu.edu For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of six-membered rings like pyridazinones or five-membered pyrazolidinone derivatives, depending on the reaction conditions and the specific nucleophile used. The initial step involves the nucleophilic attack of the nitrogen atom on the isocyanate group to form a urea-type intermediate, which can then undergo intramolecular cyclization involving the ketone.

Similarly, reactions with other binucleophiles containing nitrogen can yield a variety of heterocyclic systems. The general principle involves the initial reaction at the highly electrophilic isocyanate group, followed by a cyclization step involving the ketone.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Reactant | Potential Heterocyclic Product Class |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyridazinone / Pyrazolidinone derivatives |

| Substituted Hydrazines (R-NH-NH₂) | N-Substituted Pyridazinone / Pyrazolidinone derivatives |

| Hydroxylamine (B1172632) (H₂N-OH) | Oxazinone derivatives |

The synthesis of sulfur-containing heterocycles can be accomplished through the reaction of this compound with sulfur-based nucleophiles. molaid.com A prominent example is the reaction with thiourea (B124793), which can lead to the formation of 2-thiohydantoin (B1682308) derivatives. bibliotekanauki.pl In this reaction, the nucleophilic sulfur or nitrogen of thiourea attacks the isocyanate, followed by cyclization.

Another pathway involves the reaction with compounds containing a thiol group, which readily react with the isocyanate to form a thiocarbamate linkage. Subsequent intramolecular reactions can lead to the formation of various sulfur-containing rings.

Table 2: Potential Sulfur-Containing Heterocycles from this compound

| Reactant | Potential Heterocyclic Product Class |

|---|---|

| Thiourea (H₂N-CS-NH₂) | Thiohydantoin derivatives |

| Thiosemicarbazide (H₂N-NH-CS-NH₂) | Thiadiazine derivatives |

Development of Functionalized Derivatives of this compound

Beyond forming heterocyclic systems, the functional groups of this compound can be modified to develop a range of functionalized derivatives. These modifications can be used to tune the compound's physical and chemical properties for specific applications.

A notable functionalized derivative is the silane-containing compound, 4-isocyanatobutan-2-yl(dimethoxy)silane. google.comgoogle.comnih.gov This compound has been identified in patent literature, suggesting its utility in materials science, potentially as a coupling agent or for surface modification, owing to the presence of the reactive isocyanate group and the hydrolyzable dimethoxy-silane functionality. The synthesis of such a compound would likely involve the hydrosilylation of a precursor containing a carbon-carbon double bond.

Table 3: Identified Silane-Functionalized Derivative

| Compound Name | Molecular Formula | Source |

|---|

The development of alkyl and aryl substituted analogs of this compound allows for the systematic investigation of structure-activity relationships. These analogs can be synthesized by starting with appropriately substituted precursors. For example, using a substituted version of butanone in the initial synthetic steps would lead to analogs with substitution on the carbon backbone.

The introduction of different alkyl and aryl groups can significantly impact the steric and electronic properties of the molecule, influencing its reactivity and potential biological activity.

Table 4: Potential Pathways to Alkyl and Aryl Substituted Analogs

| Precursor Modification | Resulting Analog Structure |

|---|---|

| Use of 3-methyl-4-halobutan-2-one | 4-Isocyanato-3-methylbutan-2-one |

| Use of 1-aryl-3-halopropan-1-one | 3-Isocyanato-1-arylpropan-1-one |

Structure-Reactivity Relationship in this compound Derivativesmdpi.comnih.govumich.eduiiarjournals.orgnih.gov

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. mdpi.comnih.govumich.eduiiarjournals.orgnih.gov The parent molecule possesses two primary electrophilic sites: the carbon atom of the isocyanate group and the carbonyl carbon of the ketone. The isocyanate group is generally more electrophilic and will typically react preferentially with nucleophiles. chemicalbook.comchemicalbook.com

In silane-functionalized derivatives like 4-isocyanatobutan-2-yl(dimethoxy)silane, the reactivity is dominated by the isocyanate group for organic transformations and by the silane (B1218182) moiety for inorganic or materials science applications (e.g., hydrolysis and condensation to form polysiloxanes).

For alkyl and aryl substituted analogs, steric and electronic effects play a crucial role. Bulky alkyl groups near the reactive centers can hinder the approach of nucleophiles, slowing down reaction rates. Aryl groups, depending on their substitution, can either donate or withdraw electron density via resonance and inductive effects, thereby modulating the reactivity of the isocyanate and ketone functionalities. For example, an electron-withdrawing group on an aryl substituent would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

The compound, also known as 2-acetylethylisocyanate, is listed by several chemical suppliers, and its structure suggests it could be synthesized, for instance, via the Curtius rearrangement of 4-azidobutan-2-one. The Curtius rearrangement is a well-established method for converting carboxylic acids or their derivatives into isocyanates. nih.govwikipedia.orgorganic-chemistry.orgbyjus.com However, academic papers detailing this specific synthesis and the subsequent full spectroscopic characterization of the product, this compound, could not be retrieved.

Further research in specialized, proprietary chemical databases or direct laboratory analysis would be necessary to establish the detailed spectroscopic profile of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Isocyanatobutan 2 One

Mass Spectrometry (MS) of 4-Isocyanatobutan-2-one

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of an exact mass, which is unique to a specific atomic composition, thereby confirming the molecular formula. libretexts.orgthermofisher.com

For this compound, the molecular formula is C₅H₇NO₂. The exact mass is calculated using the precise masses of the most abundant isotopes of its constituent elements. libretexts.org By comparing the experimentally measured exact mass of the molecular ion [M]⁺˙ with the theoretical calculated value, the molecular formula can be confidently confirmed, distinguishing it from other potential compounds with the same nominal mass of 113.

Table 1: Isotopic Masses and Calculated Exact Mass of this compound

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.0000 | 5 | 60.0000 |

| Hydrogen | ¹H | 1.0078 | 7 | 7.0546 |

| Nitrogen | ¹⁴N | 14.0031 | 1 | 14.0031 |

| Oxygen | ¹⁶O | 15.9949 | 2 | 31.9898 |

| Total | 113.0475 |

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. When a molecule is bombarded with high-energy electrons, it forms an energetically unstable molecular ion (M⁺˙) that breaks down into smaller, characteristic fragment ions. libretexts.orglibretexts.org The analysis of these fragments helps to piece together the original structure.

The structure of this compound contains a ketone and an isocyanate group, which directs the fragmentation pathways. Key predicted fragmentation mechanisms include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This would result in the formation of a stable acylium ion.

McLafferty Rearrangement: As a ketone with available gamma-hydrogens, this compound could undergo a McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a characteristic radical cation. libretexts.orglibretexts.org

Cleavage associated with the isocyanate group: The isocyanate moiety can also direct fragmentation, potentially through the loss of the NCO group or cleavage of the adjacent C-C bond.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 113 | [C₅H₇NO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 98 | [C₄H₄NO₂]⁺ | [CH₃]˙ | Loss of a methyl radical |

| 71 | [C₄H₇O]⁺ | [NCO]˙ | Loss of isocyanate radical |

| 58 | [C₂H₄NO]⁺˙ | C₃H₃O | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ | [C₃H₄NO]˙ | Alpha-cleavage (Acylium ion) |

| 42 | [NCO]⁺ | [C₄H₇O]˙ | Isocyanate cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy orbitals. msu.eduijnrd.org The presence of light-absorbing groups, known as chromophores, within a molecule gives rise to characteristic absorption bands. msu.edu

In this compound, two primary chromophores are present: the carbonyl group (C=O) of the ketone and the isocyanate group (-N=C=O). These groups contain π electrons and non-bonding (n) electrons, which can undergo electronic transitions. adpcollege.ac.inmasterorganicchemistry.com Because the chromophores are isolated and not in conjugation, their absorption characteristics are expected to be additive and similar to those of simple, monofunctional ketones and isocyanates.

Electronic Transitions and Chromophore Analysis

The absorption of UV radiation by this compound is governed by the specific electronic transitions within its chromophores. uobabylon.edu.iq

Carbonyl Chromophore (C=O): The ketone group typically exhibits two main types of transitions: a weak n → π* transition at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength (below 200 nm). masterorganicchemistry.com The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

Isocyanate Chromophore (-N=C=O): The isocyanate group, with its cumulative double bonds, also acts as a chromophore. It is expected to show a π → π* transition. The exact position of this absorption would depend on the molecular environment, but it typically occurs in the far UV region.

The UV-Vis spectrum of this compound would therefore be predicted to show a weak absorption band in the 270-300 nm region, which is characteristic of the ketone's n → π* transition.

Table 3: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Relative Intensity |

| Carbonyl (C=O) | n → π | 270 - 300 | Weak |

| Carbonyl (C=O) | π → π | < 200 | Strong |

| Isocyanate (-N=C=O) | π → π* | ~200 | Moderate |

Advanced Spectroscopic Techniques and Emerging Methodologies

The field of spectroscopic analysis is continually evolving, with new methodologies being developed to enhance data interpretation and automation. These advancements hold promise for the detailed characterization of complex molecules like this compound.

Application of Artificial Intelligence and Machine Learning in this compound Spectroscopic Analysis

For a compound like this compound, AI and ML could be applied in several ways:

Spectral Prediction: ML models, trained on vast libraries of chemical structures and their corresponding spectra, could predict the mass fragmentation pattern or UV-Vis spectrum of this compound with high accuracy.

Structure Elucidation: In reverse, an AI-driven system could analyze the experimental mass spectrum of an unknown compound and suggest the structure of this compound as a likely candidate by matching its fragmentation pattern against learned patterns. rsc.org

Automated Analysis: AI algorithms can automate the process of peak detection, deconvolution, and compound identification in complex mixtures analyzed by techniques like GC-MS, increasing throughput and reducing the potential for human error. rsc.org

Computational and Theoretical Studies of 4 Isocyanatobutan 2 One

Quantum Chemical Calculations for 4-Isocyanatobutan-2-one (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. wikipedia.orgscispace.com DFT methods are widely used due to their balance of computational cost and accuracy, making them suitable for studying molecules of the size and complexity of this compound. wikipedia.org These calculations can predict a wide range of molecular properties, including optimized geometries, conformational energies, and spectroscopic parameters. nih.govplos.org

Geometry Optimization and Conformational Analysis of this compound

The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this process also includes a conformational analysis to identify the most stable conformer(s).

A plausible low-energy conformer would feature an anti-periplanar arrangement between the C1-C2 and C3-C4 bonds to reduce steric clash. The orientation of the isocyanate group itself can also vary.

Table 1: Predicted Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at the B3LYP/6-31G(d) level of theory - Representative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C1-H | ~1.09 Å | |

| C1-C2 | ~1.53 Å | |

| C2=O | ~1.21 Å | |

| C2-C3 | ~1.54 Å | |

| C3-H | ~1.10 Å | |

| C3-C4 | ~1.53 Å | |

| C4-N | ~1.45 Å | |

| N=C | ~1.20 Å | |

| C=O (isocyanate) | ~1.18 Å | |

| Bond Angles | ||

| H-C1-C2 | ~109.5° | |

| C1-C2=O | ~121° | |

| C1-C2-C3 | ~118° | |

| C2-C3-C4 | ~110° | |

| C3-C4-N | ~110° | |

| C4-N=C | ~125° | |

| N=C=O | ~178° (nearly linear) | |

| Dihedral Angle | ||

| C1-C2-C3-C4 | ~180° (anti-periplanar) |

Note: These are representative values based on typical bond lengths and angles for similar functional groups and may vary slightly depending on the specific level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

DFT calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the experimental identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and are highly dependent on the local electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in ppm, relative to TMS - Representative Data)

| Nucleus | Position | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H NMR | |||

| H on C1 (CH₃) | ~2.1 ppm | Singlet | |

| H on C3 (CH₂) | ~2.8 ppm | Triplet | |

| H on C4 (CH₂) | ~3.5 ppm | Triplet | |

| ¹³C NMR | |||

| C1 (CH₃) | ~30 ppm | - | |

| C2 (C=O) | ~208 ppm | - | |

| C3 (CH₂) | ~45 ppm | - | |

| C4 (CH₂) | ~40 ppm | - | |

| C5 (-N=C=O) | ~125 ppm | - |

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different molecular motions can be computed. These are particularly useful for identifying characteristic functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Representative Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N=C=O stretch | Isocyanate | ~2270 - 2250 |

| Symmetric N=C=O stretch | Isocyanate | ~1450 - 1400 |

| C=O stretch | Ketone | ~1715 |

| C-H stretch (sp³) | Alkyl chain | ~2950 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths. For this compound, the primary electronic transition observable in the near-UV region would be the n → π* transition of the carbonyl group.

n → π transition (C=O):* This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. It is expected to be weak and appear in the region of 270-300 nm.

Molecular Dynamics Simulations and Conformational Landscape of this compound

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal the accessible conformations and the transitions between them.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom at each time step. This would allow for the observation of rotations around the C-C single bonds, leading to a sampling of various conformers. The results of an MD simulation can be used to generate a potential energy surface, illustrating the relative energies of different conformations and the energy barriers for interconversion. This would provide a more complete picture of the molecule's flexibility and the predominant shapes it adopts in solution.

Reaction Pathway and Transition State Analysis for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A characteristic reaction of isocyanates is their addition reaction with nucleophiles. For example, the reaction of this compound with an alcohol (e.g., methanol) would yield a carbamate (B1207046). Computational methods can be used to model this reaction pathway. The process would involve:

Locating Reactants and Products: The geometries of this compound and methanol (B129727) (reactants) and the resulting carbamate (product) would be optimized.

Finding the Transition State: A search for the transition state structure for the nucleophilic attack of the methanol oxygen on the isocyanate carbon would be performed. This is a first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state indeed connects the reactants and products. nih.gov

Electronic Structure and Bonding Analysis of this compound

An analysis of the electronic structure provides a deeper understanding of the bonding and reactivity of this compound.

Hybridization:

The carbonyl carbon (C2) is sp² hybridized, forming sigma bonds with C1 and C3, and a sigma and a pi bond with the oxygen atom.

The carbons of the alkyl chain (C1, C3, C4) are sp³ hybridized.

The isocyanate carbon is sp hybridized, forming two sigma and two pi bonds.

The isocyanate nitrogen is approximately sp² hybridized.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO is likely to be located on the oxygen and nitrogen atoms (non-bonding electrons), making them nucleophilic centers. The LUMO is expected to be the π* orbitals of the carbonyl and isocyanate groups, making these carbons electrophilic sites susceptible to nucleophilic attack.

Advanced Materials and Polymer Science Applications of 4 Isocyanatobutan 2 One

Polyurethane Chemistry Utilizing 4-Isocyanatobutan-2-one

Polyurethanes (PUs) are a significant class of polymers formed by the reaction of a di- or polyisocyanate with a polyol. wikipedia.org The fundamental reaction involves the addition of the alcohol's hydroxyl (-OH) group to the isocyanate (-NCO) group, forming a urethane (B1682113) linkage. l-i.co.ukresearchgate.net The general mechanism for urethane formation proceeds via the nucleophilic attack of the oxygen atom of the hydroxyl group on the electron-deficient carbon atom of the isocyanate group. scispace.comresearchgate.net

In the context of this compound, its isocyanate group readily participates in this characteristic polyurethane-forming reaction. It can be reacted with various diols or polyols to synthesize linear, branched, or cross-linked polyurethanes. scispace.com The presence of the ketone group within the monomer unit introduces an additional functional site along the polymer backbone, which is not typical for standard polyurethanes.

The properties of polyurethanes are highly dependent on the structure of the isocyanate and polyol used. mdpi.commdpi.com Long, flexible polyol chains result in soft and elastic polyurethanes, while a high degree of cross-linking leads to rigid and tough materials. wikipedia.org The incorporation of this compound into a polyurethane network would be expected to influence the final properties of the material. For instance, the ketone group can increase the polarity of the polymer, potentially affecting its solubility, adhesion, and thermal properties.

Table 1: Potential Influence of this compound on Polyurethane Properties

| Property | Potential Influence of this compound Incorporation | Rationale |

| Polarity | Increased | Introduction of the polar ketone group. |

| Adhesion | Potentially Enhanced | The ketone group can form hydrogen bonds with substrates. |

| Cross-linking Density | Can be increased post-polymerization | The ketone group provides a site for subsequent cross-linking reactions. |

| Thermal Stability | Altered | The presence of the ketone functionality may change degradation pathways. |

| Solvent Resistance | Modified | Changes in polarity and potential for cross-linking affect solvent interactions. |

This table presents potential effects based on the chemical structure of this compound and general principles of polymer chemistry.

Development of Curable Compositions and Coatings with this compound Derivatives

Curable compositions, particularly those cured by ultraviolet (UV) radiation, are widely used for coatings, adhesives, and inks due to their fast curing times and solvent-free formulations. specialchem.commdpi.com These systems typically consist of oligomers, monomers (reactive diluents), and photoinitiators. tetrawill.com Urethane acrylates are a common type of oligomer used in UV-curable coatings, offering a good balance of hardness and flexibility. mdpi.com

Derivatives of this compound can be synthesized to act as monomers or oligomers in such curable compositions. For example, the isocyanate group can be reacted with a hydroxyl-containing acrylate (B77674), such as 2-hydroxyethyl acrylate, to form a urethane acrylate monomer. This monomer would possess a polymerizable acrylate group and a pendant ketone functionality. The presence of the ketone group could enhance the adhesion of the resulting coating to various substrates through hydrogen bonding or other polar interactions.

Table 2: Potential Components in a UV-Curable Coating Formulation Incorporating a this compound Derivative

| Component | Example | Function |

| Functional Monomer | Urethane acrylate derived from this compound and 2-hydroxyethyl acrylate | Introduces ketone functionality, contributes to polymer backbone. |

| Oligomer | Epoxy acrylate, Polyester acrylate | Provides primary film-forming properties (hardness, chemical resistance). tetrawill.com |

| Reactive Diluent | Trimethylolpropane triacrylate (TMPTA) | Reduces viscosity, increases cross-link density. specialchem.com |

| Photoinitiator | Benzophenone | Initiates polymerization upon UV exposure. specialchem.com |

| Additives | Leveling agents, Pigments | Control surface properties and provide color. |

This table provides a hypothetical formulation to illustrate the role of a this compound derivative in a curable coating.

Role of this compound in Novel Polymer Architectures (e.g., Block Copolymers)

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.gov They can self-assemble into ordered nanostructures, making them useful in a variety of applications, including drug delivery, nanolithography, and thermoplastic elastomers. nih.gov The synthesis of well-defined block copolymers often relies on controlled polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govrsc.org

This compound can be envisioned as a key component in creating novel polymer architectures. For instance, it could be used to synthesize a macroinitiator. The isocyanate group could react with a molecule containing both a hydroxyl group and an initiator site for a controlled polymerization technique. This macroinitiator could then be used to grow a second polymer block, resulting in a block copolymer with one block containing pendant ketone groups.

Alternatively, post-polymerization modification of a polymer with pendant hydroxyl groups using this compound would introduce isocyanate functionalities, which could then be used to initiate the polymerization of another monomer or to link to another polymer block. omu.edu.tr The presence of the ketone group within one of the blocks would introduce a specific functionality that could be used for further reactions, such as cross-linking or the attachment of other molecules.

Crosslinking Agents and Polymer Modifiers Based on this compound

Cross-linking is a process that connects polymer chains to form a three-dimensional network, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. specialchem.com Isocyanates are commonly used as cross-linking agents, particularly for polymers containing active hydrogen atoms like hydroxyl or amine groups.

This compound, being a monoisocyanate, can act as a polymer modifier by reacting with functional groups on a polymer backbone. This introduces a pendant group containing a ketone. This modification can alter the properties of the original polymer, for example, by increasing its polarity or providing a reactive site for further chemical transformations.

To function as a cross-linker, a molecule typically needs at least two reactive groups. While this compound itself has only one isocyanate group, it can be converted into a cross-linking agent. For example, a diol could be reacted with two equivalents of this compound to create a diisocyanate with two ketone groups. This new molecule could then be used to cross-link polyols or polyamines, introducing ketone functionalities throughout the cross-linked network. The ketone groups within the cross-linked structure could then serve as sites for further reactions, such as the introduction of other functional groups or for creating interpenetrating polymer networks. researchgate.net

Smart Materials and Responsive Polymers from this compound Monomers

Smart materials, or stimuli-responsive polymers, are materials that undergo a significant change in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. rsc.orgnih.gov These materials are of great interest for applications in drug delivery, sensors, and actuators. researchgate.net

The ketone group in this compound provides a handle for creating stimuli-responsive polymers. For example, polymers containing these ketone groups could be designed to respond to changes in pH. Under certain pH conditions, the ketone group could be protonated, leading to changes in the polymer's conformation or solubility.

Furthermore, the ketone group can be a site for the attachment of other stimuli-responsive moieties. For instance, a pH-sensitive or temperature-sensitive molecule could be attached to the polymer backbone via the ketone group. This would impart the stimuli-responsive behavior of the attached molecule to the entire polymer system. The synthesis of such smart polymers would likely involve the initial polymerization of this compound (or a derivative) followed by a post-polymerization modification step to introduce the desired responsive unit. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Isocyanatobutan-2-one

Direct and extensive research findings exclusively centered on this compound are not prevalent in the accessible scientific literature. However, the study of related α, β, and γ-keto-isocyanates provides a framework for understanding its probable chemical behavior. The primary research focus on such bifunctional molecules has been their utility as versatile building blocks in organic synthesis, particularly for creating heterocyclic compounds.

Key findings in the broader field of keto-isocyanates, which can be extrapolated to this compound, include:

Dual Reactivity : The isocyanate group (-NCO) is a powerful electrophile that readily reacts with nucleophiles like alcohols, amines, and water. Simultaneously, the ketone group (C=O) offers a site for nucleophilic addition or reactions at the adjacent α-carbon. Research has demonstrated that these two groups can react selectively, allowing for stepwise synthetic transformations.

Intramolecular Cyclization : The proximate ketone and isocyanate functionalities allow for intramolecular reactions to form various heterocyclic systems. Depending on the reaction conditions and the nature of the coreactant, keto-isocyanates can be precursors to derivatives of pyrimidines, oxazines, and other important ring structures. For example, the reaction of a γ-keto-isocyanate with an amine could theoretically lead to the formation of a seven-membered ring through initial reaction at the isocyanate followed by cyclization involving the ketone.

Precursor to Complex Molecules : Research has utilized similar bifunctional compounds as starting materials for the synthesis of more complex molecules, including peptidomimetics and polymers. The isocyanate provides a handle for polymerization or for linking to biological molecules, while the ketone allows for further chemical modifications.

Due to the limited specific data, a detailed table of research findings for this compound cannot be compiled.

Emerging Research Avenues for this compound

Given the fundamental reactivity of the keto-isocyanate structure, several emerging research avenues can be proposed for this compound.

Novel Heterocycle Synthesis : A primary area for future research would be the systematic exploration of its reactions with a diverse range of nucleophiles to synthesize novel heterocyclic compounds. The specific chain length and positioning of the functional groups in this compound could lead to the formation of unique medium-sized rings or bicyclic systems that are otherwise difficult to access. Investigating its behavior under various catalytic conditions (acid, base, organometallic) could unlock new reaction pathways.

Functional Monomer Development : The compound could serve as a functional monomer in polymer science. The isocyanate group is well-suited for the formation of polyurethanes. The pendant ketone group along the polymer backbone would offer a site for post-polymerization modification, allowing for the introduction of cross-linking sites, the attachment of active pharmaceutical ingredients (APIs), or the tuning of material properties like hydrophilicity or thermal stability.

Chemical Probe and Bioconjugation : The dual reactivity of this compound makes it a candidate for the development of chemical probes or bioconjugation linkers. The isocyanate could be used to attach the molecule to a protein (e.g., via lysine (B10760008) residues), while the ketone could be used for subsequent labeling with a fluorophore or other reporter tag via hydrazone or oxime formation.

Potential Impact on Organic Synthesis and Materials Science

The potential impact of this compound, should it become more readily available and studied, lies in its utility as a versatile bifunctional building block.

In organic synthesis , its primary impact would be as a tool for increasing molecular complexity in a single step. The ability to form a heterocyclic ring while retaining or reacting the ketone functionality provides a powerful strategy for building scaffolds for medicinal chemistry and agrochemicals. It could simplify synthetic routes to certain target molecules that currently require multiple steps and protecting group manipulations.

In materials science , the compound could have a significant impact on the design of functional polymers. As a monomer for polyurethanes or other polymers, the integrated ketone functionality is a key feature. This would allow for the creation of:

"Smart" Polymers : Materials that can change their properties in response to a specific chemical stimulus that reacts with the ketone group.

Functional Surfaces : Polymers derived from this monomer could be used to create coatings where the ketone groups on the surface can be used to immobilize enzymes, antibodies, or other biomolecules.

Advanced Adhesives and Resins : The ketone group could be used as a latent cross-linking site, allowing for the formulation of adhesives that cure in two stages, providing enhanced bonding strength and thermal resistance.

The successful realization of this potential is contingent on the development of efficient and scalable synthetic routes to this compound and a thorough investigation into its reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.